
2-(pyridin-3-yloxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(pyridin-3-yloxy)pyrazine” is a chemical compound. However, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “2-(pyridin-3-yloxy)pyrazine” is not explicitly available. However, in a crystal structure study, each 2-(pyridin-3-yloxy)pyrazine molecule acted as a bidentate bridging ligand coordinating to two adjacent Co(II) ions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(pyridin-3-yloxy)pyrazine” are not explicitly mentioned in the available resources .
Aplicaciones Científicas De Investigación
Electrochemical DNA Sensing
The pyrido[2,3-b]pyrazine derivatives have been synthesized and investigated for their electrochemical DNA sensing capabilities . These compounds exhibit promising properties for detecting DNA sequences, which is crucial in fields like diagnostics, forensics, and personalized medicine.
Nonlinear Optical (NLO) Properties
The same pyrido[2,3-b]pyrazine-based heterocyclic compounds were studied for their nonlinear optical properties. These properties are essential for technologies like optical communication, laser systems, and imaging devices. Compound 7, in particular, demonstrated remarkable NLO response, making it a potential candidate for advanced optical applications .
In Vitro Antioxidant Activity
Researchers have explored the antioxidant potential of these pyrido[2,3-b]pyrazine derivatives. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigating their antioxidant activity could lead to novel therapeutic agents or dietary supplements .
Antiurease Activity
Urease inhibitors are valuable in treating conditions related to urea metabolism, such as kidney stones and urinary tract infections. The pyrido[2,3-b]pyrazine compounds were evaluated for their antiurease activity, potentially contributing to the development of new drugs in this area .
Bioimaging Applications
A related class of pyrrolo[1,2-a]pyrazine hybrids, obtained through acid-catalyzed reactions, has shown promise for bioimaging applications. These compounds could be used as fluorescent probes for visualizing biological processes within cells and tissues .
Biologically Active Scaffold
Pyrrolopyrazine, containing both pyrrole and pyrazine rings, serves as a biologically active scaffold. Its structural features make it an attractive starting point for designing novel pharmaceuticals, organic materials, and bioactive molecules .
Mecanismo De Acción
Target of Action
Related compounds, such as pyrimidinamine derivatives, have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra . They also show anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .
Biochemical Pathways
Related compounds have been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that these compounds may affect the collagen synthesis pathway, leading to their anti-fibrotic effects.
Result of Action
Related compounds have been shown to exhibit significant anti-tubercular activity against mycobacterium tuberculosis h37ra and anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .
Propiedades
IUPAC Name |
2-pyridin-3-yloxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRLXNOEUKRVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yloxy)pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

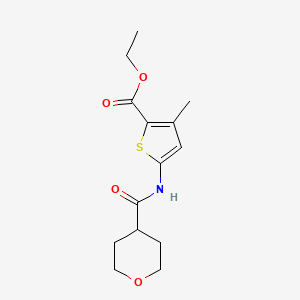
![6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6579973.png)
![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
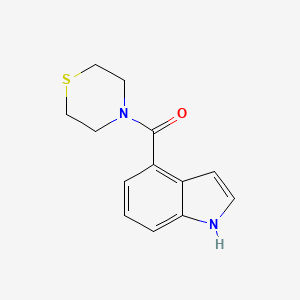
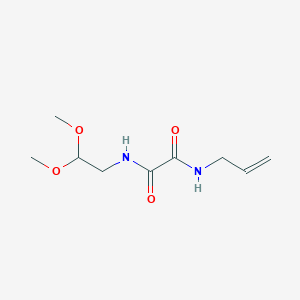
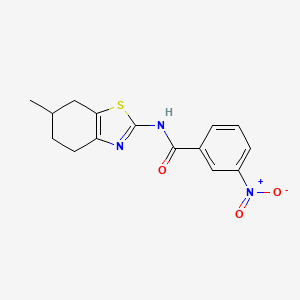
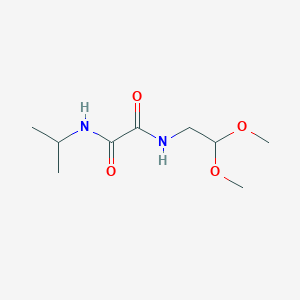

![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B6580015.png)
![6-[(2-oxo-2-phenylethyl)sulfanyl]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6580033.png)
![6-acetyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B6580034.png)
![N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B6580036.png)
![(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580049.png)
![(2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580053.png)